Cas no 43032-38-8 (3-(Piperazin-1-yl)propionic acid ethyl ester)
3-(Piperazin-1-yl)propionic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(piperazin-1-yl)propanoate
- 3-(Piperazin-1-yl)propionic acid ethyl ester
- ethyl 3-piperazin-1-ylpropanoate
- 1-(2-ethoxycarbonylethyl)piperazine
- 1-PiperazineylpropionicacidEthylEster
- 3-piperazin-1-yl-propionic acid ethyl ester
- 3-Piperazino-propionsaeure-ethylester
- ethyl 3-(piperazin-1-yl)propionate
- TPC-I150
- 1-Piperazinepropanoicacid,-alpha--methyl-,methylester(9CI)
- ethyl3-(piperazin-1-yl)propanoate
- 1-(2-Carbethoxyethyl)piperazine
- MFCD03410256
- 3(piperazin1yl)propionic acid ethyl ester
- 3-(piperazin-1-yl)-propionic acid ethyl ester
- CS-0299126
- A826111
- ethyl 3(piperazin1yl) propanoate
- 43032-38-8
- AKOS005264977
- FT-0600191
- SCHEMBL1341702
- DTXSID10371379
- F15164
- 3-(piperazin-1-yl)propionic acid ethyl ester, AldrichCPR
- STR08341
- EN300-4221931
- DB-006253
-
- MDL: MFCD03410256
- Inchi: 1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3
- InChI Key: XCLNGVSHLDOGFR-UHFFFAOYSA-N
- SMILES: O(CC)C(CCN1CCNCC1)=O
Computed Properties
- Exact Mass: 186.13700
- Monoisotopic Mass: 186.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: -0.2
Experimental Properties
- Density: 1.011
- Boiling Point: 89-93°C/0.8mm
- Flash Point: 122.3oC
- Refractive Index: 1.459
- PSA: 41.57000
- LogP: 0.11150
3-(Piperazin-1-yl)propionic acid ethyl ester Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3-(Piperazin-1-yl)propionic acid ethyl ester Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Piperazin-1-yl)propionic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169858-10g |
Ethyl 3-(piperazin-1-yl)propanoate |
43032-38-8 | 95% | 10g |
$299 | 2021-08-05 | |
| Chemenu | CM169858-25g |
Ethyl 3-(piperazin-1-yl)propanoate |
43032-38-8 | 95% | 25g |
$542 | 2021-08-05 | |
| TRC | P482720-10mg |
3-(Piperazin-1-yl)propionic acid ethyl ester |
43032-38-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P482720-50mg |
3-(Piperazin-1-yl)propionic acid ethyl ester |
43032-38-8 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | P482720-100mg |
3-(Piperazin-1-yl)propionic acid ethyl ester |
43032-38-8 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Alichem | A139002310-10g |
Ethyl 3-(piperazin-1-yl)propanoate |
43032-38-8 | 95% | 10g |
$320.00 | 2023-09-01 | |
| Alichem | A139002310-25g |
Ethyl 3-(piperazin-1-yl)propanoate |
43032-38-8 | 95% | 25g |
$632.20 | 2023-09-01 | |
| Fluorochem | 020106-250mg |
3-(Piperazin-1-yl)propionic acid ethyl ester |
43032-38-8 | 98% | 250mg |
£71.00 | 2022-03-01 | |
| Fluorochem | 020106-1g |
3-(Piperazin-1-yl)propionic acid ethyl ester |
43032-38-8 | 98% | 1g |
£141.00 | 2022-03-01 | |
| Apollo Scientific | OR0949-1g |
Ethyl 3-(piperazin-1-yl)propanoate |
43032-38-8 | 95+% | 1g |
£195.00 | 2025-02-19 |
3-(Piperazin-1-yl)propionic acid ethyl ester Suppliers
3-(Piperazin-1-yl)propionic acid ethyl ester Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-(Piperazin-1-yl)propionic acid ethyl ester
Comprehensive Overview of 3-(Piperazin-1-yl)propionic acid ethyl ester (CAS No. 43032-38-8)
3-(Piperazin-1-yl)propionic acid ethyl ester, with the CAS number 43032-38-8, is a versatile organic compound widely utilized in pharmaceutical and chemical research. This ester derivative of piperazine is gaining attention due to its potential applications in drug synthesis, particularly as an intermediate in the development of bioactive molecules. Researchers are increasingly exploring its role in modulating central nervous system (CNS) targets, given piperazine's prominence in neuropharmacology.
The compound's molecular structure combines a piperazine ring with an ethyl ester functional group, making it valuable for structure-activity relationship (SAR) studies. Its balanced lipophilicity and hydrogen-bonding capacity contribute to improved bioavailability in preclinical models—a hot topic in modern medicinal chemistry optimization. Recent literature highlights its utility in creating prodrug formulations, addressing common challenges in drug delivery systems.
From a synthetic chemistry perspective, 43032-38-8 serves as a crucial building block for heterocyclic compound synthesis. The piperazine moiety's conformational flexibility allows for diverse molecular interactions, explaining its prevalence in approximately 15% of FDA-approved small-molecule drugs. Current trends show growing interest in using this scaffold for GPCR-targeted therapeutics, aligning with industry focus on precision medicine approaches.
Analytical characterization of 3-(Piperazin-1-yl)propionic acid ethyl ester typically involves advanced techniques like LC-MS and NMR spectroscopy. Quality control protocols emphasize purity assessment due to its role in sensitive pharmaceutical applications. The compound's stability profile makes it suitable for high-throughput screening platforms, a key demand in contemporary drug discovery pipelines.
Environmental and safety studies indicate that proper handling of CAS 43032-38-8 requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should follow Good Laboratory Practice (GLP) guidelines. The compound's biodegradation pathways are currently under investigation as part of broader green chemistry initiatives in the fine chemicals sector.
Market analyses reveal expanding applications for this piperazine derivative in bioconjugation chemistry and proteomics research. Its ethyl ester group offers convenient reactivity for cross-coupling reactions, meeting the pharmaceutical industry's need for modular synthetic routes. Patent landscapes show increasing protection of derivatives for neurological disorder treatments, reflecting therapeutic potential.
Future research directions for 3-(Piperazin-1-yl)propionic acid ethyl ester may explore its utility in metal-organic frameworks (MOFs) for controlled drug release, or as a ligand in catalytic systems. The compound's structural features position it well for emerging AI-driven molecular design platforms, where computational predictions guide experimental validation—a paradigm shift accelerating discovery timelines.
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